molecular formula C12H16ClNO2S B15537680 3-Chloro-4-hydroxy-N-(2-methyl-3-(methylthio)propyl)benzamide

3-Chloro-4-hydroxy-N-(2-methyl-3-(methylthio)propyl)benzamide

Cat. No.: B15537680
M. Wt: 273.78 g/mol
InChI Key: VNIMRLXWTCQVLK-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-N-(2-methyl-3-(methylthio)propyl)benzamide is a chemical compound for research use. It is a benzamide derivative, a class of compounds studied for various biochemical applications. The structure features a chloro and a hydroxy substituent on the benzamide ring, which can influence the compound's electronic properties and binding affinity. The nitrogen substituent is a 2-methyl-3-(methylthio)propyl group, a feature shared with other research compounds such as 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-nitrobenzamide and 5-Bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide . The presence of the methylthioether and hydroxy groups in the side chain may contribute to the molecule's polarity and potential for metabolic conversion . Researchers are advised to consider the potential for such compounds to form reactive metabolites and to incorporate structural alerts in their design to mitigate unintended toxicity . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

3-chloro-4-hydroxy-N-(2-methyl-3-methylsulfanylpropyl)benzamide

InChI

InChI=1S/C12H16ClNO2S/c1-8(7-17-2)6-14-12(16)9-3-4-11(15)10(13)5-9/h3-5,8,15H,6-7H2,1-2H3,(H,14,16)

InChI Key

VNIMRLXWTCQVLK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)O)Cl)CSC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on benzamide derivatives with structural similarities, such as halogen substituents, alkylthio side chains, or heterocyclic appendages. Data are compiled from the provided evidence (Table 1).

Table 1: Comparison of Key Benzamide Derivatives

Compound Name / Structure Substituents/Modifications Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity (if reported) Source
Target Compound : 3-Chloro-4-hydroxy-N-(2-methyl-3-(methylthio)propyl)benzamide Cl, OH, methylthio-propyl side chain Not reported Not reported Not reported N/A
N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (21) Cl, thiazolidinone ring, allyl group 220–222 IR: 1685 cm⁻¹ (C=O), 1H NMR: δ 8.2 (aromatic) Antimicrobial screening (not specified)
N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide F, thiadiazole ring, methylthio-propyl 196–201 IR: 1650 cm⁻¹ (C=O), 1H NMR: δ 7.8 (aromatic) Anticancer activity (in vitro assays)
N-{1-[[2-[5-(2-Fluorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (14) F, thiazolidinone ring, methylthio-propyl 244–246 IR: 1700 cm⁻¹ (C=O), 1H NMR: δ 8.1 (aromatic) Antituberculosis activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide OH, dimethyl-ethyl side chain Not reported X-ray-confirmed planar benzamide core Metal-catalyzed C–H functionalization

Key Observations

Impact of Halogen Substituents :

  • Chloro-substituted derivatives (e.g., Compound 21, ) exhibit higher melting points (~220°C) compared to fluoro-substituted analogs (~196–246°C), likely due to increased molecular symmetry and halogen-related intermolecular interactions .
  • Fluorine atoms (e.g., Compound 14, ) may enhance bioavailability due to their electronegativity and metabolic stability, as seen in antituberculosis activity reports .

Role of Heterocyclic Appendages: Thiazolidinone- or thiadiazole-containing derivatives (e.g., Compounds 21 and 14) demonstrate distinct biological activities (antimicrobial, antituberculosis) compared to simpler benzamides. These rings likely act as pharmacophores, interacting with enzyme active sites .

Side Chain Modifications :

  • The methylthio-propyl side chain (common in –6 compounds) contributes to moderate lipophilicity (logP ~2–3 predicted), facilitating membrane penetration. This feature is absent in the hydroxyethyl-substituted analog (), which is tailored for coordination chemistry rather than bioactivity .

Spectral Trends :

  • IR spectra consistently show strong C=O stretches (~1650–1700 cm⁻¹), confirming the benzamide core. 1H NMR aromatic signals (δ 7.8–8.2 ppm) vary slightly based on substituent electronic effects .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-hydroxy-N-(2-methyl-3-(methylthio)propyl)benzamide?

The compound is synthesized via amide coupling and condensation reactions . A common method involves reacting a benzoyl chloride derivative (e.g., 4-chloro-3-hydroxybenzoyl chloride) with a substituted amine (e.g., 2-methyl-3-(methylthio)propylamine) under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran. For example:

  • Step 1 : Activation of the carboxylic acid group using coupling agents like EDCI/HOBt.
  • Step 2 : Nucleophilic acyl substitution with the amine, monitored via TLC or HPLC .

Q. Key Optimization Parameters :

  • Solvent polarity (polar aprotic solvents enhance reaction rates).
  • Temperature control (reflux at 60–80°C prevents side reactions).
  • Purification via column chromatography or recrystallization .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

Core Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., aromatic protons at δ 6.8–7.8 ppm, methylthio protons at δ 2.1–2.3 ppm) .
  • HPLC : Retention times (e.g., 7.6–12.6 minutes) and peak symmetry assess purity (>95%) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm1^{-1}) and hydroxyl O-H (~3200 cm1^{-1}) .
  • HR-MS : Molecular ion peaks (e.g., [M+H]+^+ at m/z 342.1) validate molecular weight .

Q. What in vitro assays are typically used for initial biological activity screening?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

  • Solvent Selection : Use DMF or DMSO for higher solubility of intermediates, reducing side-product formation .
  • Catalysis : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in heterocyclic analogs .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield .

Q. Data-Driven Example :

Reaction ConditionYield (%)Purity (%)
Conventional Reflux6592
Microwave-Assisted8998

Q. How can conflicting bioactivity data in structural analogs be resolved?

  • Substituent Analysis : Compare analogs with halogen (Cl, F) or methylthio groups. For example:
    • 4-Chloro derivatives show higher antimicrobial activity (MIC 2 µg/mL) vs. 4-fluoro analogs (MIC 8 µg/mL) due to enhanced lipophilicity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations in enzyme active sites .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to explain discrepancies in in vivo vs. in vitro results .

Q. How should researchers interpret complex NMR spectra with overlapping signals?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve aromatic proton coupling and confirm substituent positions .
  • Decoupling Experiments : Suppress 1H^1H-1H^1H coupling in crowded regions (e.g., δ 7.0–7.5 ppm for aromatic protons) .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers in the methylthio-propyl chain .

Q. Example Spectral Data :

Proton Environmentδ (ppm)Multiplicity
Aromatic (C-3, C-4)7.2–7.5Doublet
Methylthio (SCH3_3)2.1Singlet
Hydroxy (OH)5.8Broad

Q. What strategies are recommended for evaluating structure-activity relationships (SAR) in analogs?

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., -OCH3_3, -CF3_3) on the benzamide ring .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at C-4) using software like Schrödinger .

Q. How can researchers address low solubility in pharmacological assays?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxy) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (10:90 v/v) to maintain solubility without cytotoxicity .

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